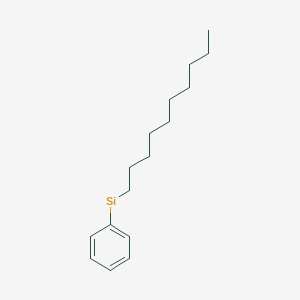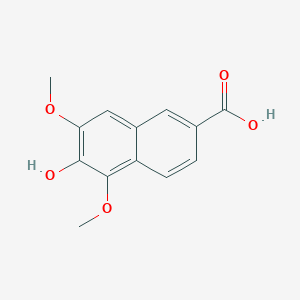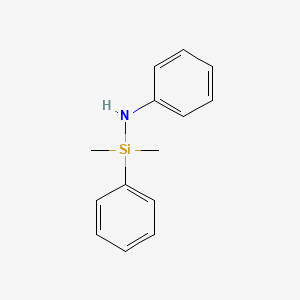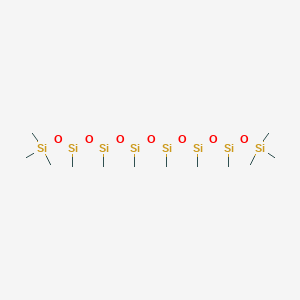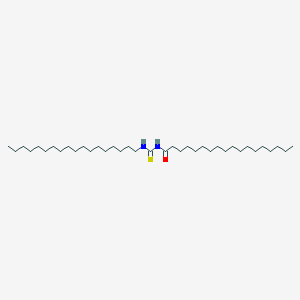
N-(Octadecylthiocarbamoyl)octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octadecylthiocarbamoyl)octadecanamide is a long-chain fatty amide with the molecular formula C37H74N2OS. This compound is known for its unique structural properties, which include a thiocarbamoyl group attached to an octadecanamide backbone. It is primarily used in various industrial and scientific applications due to its amphiphilic nature, making it suitable for forming vesicles and other self-assembled structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylthiocarbamoyl)octadecanamide typically involves the reaction of octadecylamine with octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with thiocarbamoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Octadecylthiocarbamoyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-(Octadecylthiocarbamoyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the formation of vesicles for drug delivery systems.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential in drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and as an anti-corrosive agent
Wirkmechanismus
The mechanism of action of N-(Octadecylthiocarbamoyl)octadecanamide involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated processes. It can also form complexes with proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanamide: A fatty amide of stearic acid, lacking the thiocarbamoyl group.
N-Octadecanoyltryptamine: Contains an indole group instead of the thiocarbamoyl group.
N-Stearoyltryptamine: Similar to N-Octadecanoyltryptamine but derived from stearic acid
Uniqueness
N-(Octadecylthiocarbamoyl)octadecanamide is unique due to its thiocarbamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with lipid membranes and proteins .
Eigenschaften
CAS-Nummer |
6951-61-7 |
|---|---|
Molekularformel |
C37H74N2OS |
Molekulargewicht |
595.1 g/mol |
IUPAC-Name |
N-(octadecylcarbamothioyl)octadecanamide |
InChI |
InChI=1S/C37H74N2OS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(41)39-36(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H2,38,39,40,41) |
InChI-Schlüssel |
PGWPWYPKOWCDSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

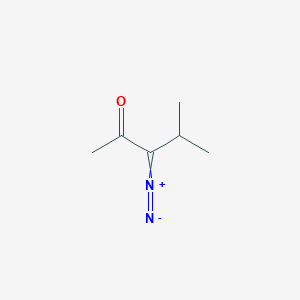
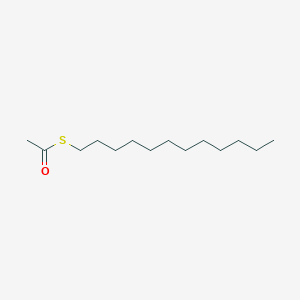
![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

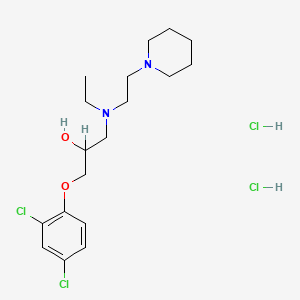
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
